molecular formula C14H21N3O3S B2476844 4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 954608-61-8

4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2476844
CAS No.: 954608-61-8
M. Wt: 311.4
InChI Key: XKEUKRPRNVHTJO-UHFFFAOYSA-N
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Description

4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methylphenylpyrrolidin-2-one with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonamide group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the dimethylsulfamoyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

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Properties

IUPAC Name

4-[(dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-4-6-13(7-5-11)17-10-12(8-14(17)18)9-15-21(19,20)16(2)3/h4-7,12,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEUKRPRNVHTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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